2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chloropropenyl group attached to an isoindole dione core, making it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichloropropene with isoindole derivatives under specific conditions. One common method includes the use of hydrazine hydrate and alkali, which facilitates the formation of the desired product through a series of nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the chloropropenyl group.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide (SeO2)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tepraloxydim: A herbicide with a similar chloropropenyl group, used for controlling grass weeds.
2-[(2-Chloroprop-2-en-1-yl)oxy]benzaldehyde: Another compound with a chloropropenyl group, used in organic synthesis.
Uniqueness
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
142232-07-3 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8ClNO3/c1-7(12)6-16-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 |
InChI Key |
NCEKYDVATLNKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CON1C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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